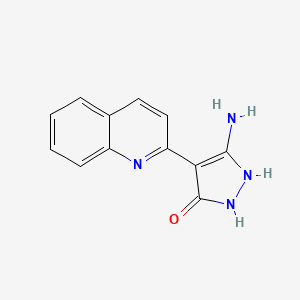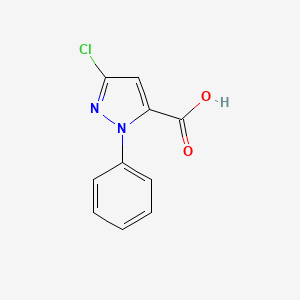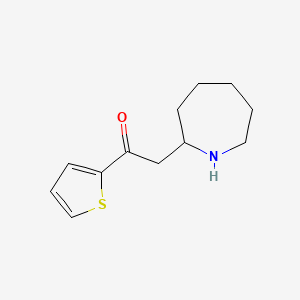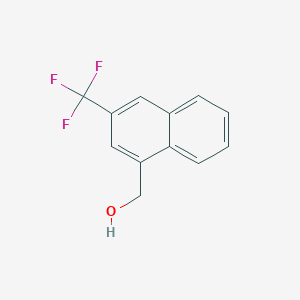
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one: is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 6th position and a dihydroxypropyl group at the 9th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Functional Group Introduction: The amino group is introduced at the 6th position through nucleophilic substitution reactions.
Dihydroxypropyl Group Addition: The dihydroxypropyl group is added at the 9th position using a suitable protecting group strategy to ensure selective functionalization.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with nucleic acids and proteins suggests it could be used in the development of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, its structural similarity to nucleotides allows it to integrate into DNA or RNA strands, potentially disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-9-(2,3-dihydroxypropyl)-7H-purine-8-thione
- 3-(6-amino-8-bromo-9H-purin-9-yl)propane-1,2-diol
- 3-(6-amino-8-mercapto-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one stands out due to its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69369-05-7 |
|---|---|
Molekularformel |
C8H11N5O3 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h3-4,14-15H,1-2H2,(H,12,16)(H2,9,10,11) |
InChI-Schlüssel |
MDSGXPXOVDEBFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)CC(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)



![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)




![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)

